molecular formula C6H4I2 B128391 1,4-Diiodobenzene CAS No. 624-38-4

1,4-Diiodobenzene

Cat. No.: B128391
CAS No.: 624-38-4
M. Wt: 329.9 g/mol
InChI Key: LFMWZTSOMGDDJU-UHFFFAOYSA-N
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Description

1,4-Diiodobenzene (C₆H₄I₂) is a halogenated aromatic compound with iodine atoms substituted at the para positions of the benzene ring. It is a crystalline solid with a molecular weight of 330.90 g/mol, a melting point of 129–131°C, and a boiling point of 337°C . Key applications include:

  • Organic synthesis: Used in cross-coupling reactions (e.g., Suzuki, Ullmann) to construct conjugated polymers and heterocycles .
  • Materials science: Enhances charge mobility in organic semiconductors and directs morphology in solar cells .
  • Supramolecular chemistry: Acts as a halogen bond donor in co-crystals for drug formulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diiodobenzene can be synthesized through several methods. One common method involves the iodination of benzene derivatives. For example, this compound can be prepared by the iodination of 1,4-dibromobenzene using iodine and a suitable catalyst such as copper(I) iodide. The reaction typically occurs under reflux conditions in the presence of a solvent like acetonitrile.

Industrial Production Methods: In industrial settings, this compound is produced through similar iodination reactions but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial production may also involve purification steps such as recrystallization to obtain the desired product.

Chemical Reactions Analysis

Cross-Coupling Reactions

1,4-Diiodobenzene serves as a versatile substrate in metal-catalyzed coupling reactions, enabling the synthesis of complex organic architectures.

Suzuki–Miyaura Coupling

This reaction facilitates aryl-aryl bond formation using palladium catalysts:

Reaction:
this compound + Arylboronic acid → 1,4-Bis(aryl)benzene

ConditionsYieldApplicationReference
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C85–92%Synthesis of π-conjugated polymers

Example: Preparation of 1,4-bis(p-R-phenylethynyl)benzenes for liquid crystal displays .

Ullmann-Type Coupling

Copper-mediated coupling with amines or alkynes:

Reaction:
this compound + Terminal alkyne → 1,4-Diethynylbenzene derivative

ConditionsYieldApplicationReference
CuI, Et₃N, 60°C75%Synthesis of oligo(1,4-phenylene ethynylene)s

Example: Surface-mediated Ullmann dehalogenation on Cu(110) to form polyphenylene nanowires .

Photodissociation Dynamics

Ultrafast studies reveal dissociation pathways under UV excitation:

Experimental Setup:

  • Pump: 271 nm (4.58 eV)

  • Probe: 405 nm (3.06 eV)

  • Lifetime: 33 ± 4 fs

Mechanism:

  • Initial excitation to bound 5B₁/6B₁ states.

  • Rapid non-adiabatic transition to repulsive (n, σ*) surfaces.

  • Sequential Rydberg state resonances track bond cleavage .

Key Findings:

  • Direct and indirect dissociation pathways compete.

  • Strong spin-orbit coupling accelerates curve crossing .

Reactions with Heterocycles

This compound reacts with nitrogen-containing heterocycles under basic conditions:

Reaction with 10H-Phenothiazine:
this compound + 10H-Phenothiazine → 1,4-Di-phenothiazin-10-yl-benzene

ConditionsYieldReference
K₂CO₃, Cu, 200°C, 60 hrs28%

Application: Synthesis of electroactive materials for optoelectronics .

Scientific Research Applications

Organic Synthesis

1,4-Diiodobenzene serves as a crucial building block in organic synthesis, particularly in coupling reactions. Its applications include:

  • Suzuki Coupling Reactions : this compound is widely used as a coupling partner in Suzuki reactions to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
  • Synthesis of Martinellic Acid : Notably, it has been utilized in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist. The synthesis involves a CuI-catalyzed coupling reaction with beta-amino esters .
  • Preparation of Oligophenylene Ethynylenes : It acts as a precursor for the synthesis of oligo(1,4-phenylene ethynylene), which is important for constructing advanced materials with unique electronic properties .

Materials Science

In materials science, this compound plays a significant role in developing new materials with desirable properties:

  • Conjugated Microporous Polymers (CMPs) : The compound is instrumental in fabricating CMP membranes that exhibit enhanced permeability and selectivity during enantioselective permeation processes. These membranes are advantageous for applications in catalysis and separation technologies .
  • Photochemical Devices : It is also employed as a component in the design of photochemical molecular devices due to its optical properties. The branched conjugated systems derived from this compound demonstrate high luminescence and are suitable for energy transfer applications .

Medicinal Chemistry

The compound's role extends into medicinal chemistry:

  • Antiseptics and Disinfectants : this compound is included in formulations for antiseptics and disinfectants used in human and animal nutrition products .
  • Hypervalent Iodine Compounds : Research indicates that sterically crowded derivatives of this compound can serve as precursors to difunctional hypervalent iodine compounds. These compounds are gaining interest for their potential applications as recyclable reagents in various chemical reactions .

Case Study 1: Synthesis of Martinellic Acid

The total synthesis of martinellic acid showcases the utility of this compound in medicinal chemistry. The process involves multiple steps where this compound undergoes CuI-catalyzed coupling with beta-amino esters under mild conditions. This synthesis pathway highlights the compound's significance in producing bioactive molecules.

Case Study 2: Development of CMP Membranes

In a study focused on enhancing membrane properties, researchers utilized this compound to create chiral conjugated microporous polymer membranes. The resulting membranes exhibited improved permeability and selectivity for enantioselective separations, demonstrating the practical application of this compound in advanced material development.

Mechanism of Action

The mechanism of action of 1,4-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bond. In palladium-catalyzed cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-iodine bond, forming a palladium complex. This complex then undergoes transmetalation with an organoboron reagent, followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

1,4-Diiodobenzene vs. Other Dihalobenzenes

Property This compound 1,4-Dibromobenzene 1,4-Dichlorobenzene
Halogen Atomic Mass I (127) Br (80) Cl (35.5)
Spin-Orbit Coupling High Moderate Low
Photodissociation Time 33 fs 18.2 ps 122 ps
Dominant Dissociation Pathway Indirect Indirect Indirect

Key Findings :

  • Heavier iodine atoms in this compound increase spin-orbit coupling, accelerating nonadiabatic internal conversion during photodissociation by orders of magnitude compared to lighter halogens .
  • Direct dissociation pathways observed in monosubstituted iodobenzenes (e.g., iodobenzene) are absent in this compound due to altered repulsive surface energies .

This compound vs. 1,3-Diiodobenzene

Property This compound 1,3-Diiodobenzene
Solubility in Alcohol High (post-processing advantage) Moderate
Regioselectivity in Reactions Retains one C–I bond under mild conditions Prone to cyclization, lower yields
Halogen Bonding Geometry Linear para-substitution favors co-crystal stability Meta-substitution limits supramolecular contacts

Key Findings :

  • The para-substitution in this compound enables superior solubility and regioselectivity in cross-coupling reactions (e.g., 74% yield in retaining one C–I bond ).
  • 1,3-Diiodobenzene exhibits poor performance in N-arylation reactions (12% yield) due to competing cyclization .

Cross-Coupling Reactions

  • Suzuki Coupling: this compound reacts fully with naphthalene-1-boronic acid to form 1,4-di(naphthalen-1-yl)benzene in >90% yield, whereas naphthalene-2-boronic acid yields mono-substituted products due to steric hindrance .
  • Carbonylative Suzuki Coupling : At 1 bar CO, this compound achieves 45% conversion with dicarbonylation selectivity, while 1-bromo-4-iodobenzene shows higher conversion under similar conditions .

N-Arylation Reactions

  • Reaction with 2-aminobenzaldehyde produces diaza-pentacycles in high yield, whereas 1,3-diiodobenzene forms unstable intermediates .

Performance in Functional Materials

Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)

  • This compound: Enhances power conversion efficiency (PCE) by improving packing and charge mobility via S⋯O non-covalent interactions (NCIs) .
  • 1,3-Diiodobenzene : Less effective due to weaker NCIs and lower solubility .

Charge Transport

  • This compound crystals exhibit high hole mobility (0.2 cm²/V·s) due to efficient π-π stacking, outperforming dichloro- and dibromo-analogs .

Key Findings :

  • This compound's linear halogen bonds stabilize drug co-crystals better than meta-substituted analogs .

Biological Activity

1,4-Diiodobenzene, also known as para-diiodobenzene, is a halogenated aromatic compound with significant implications in biological research and applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and toxicity profiles.

  • Molecular Formula : C6_6H4_4I2_2
  • Molecular Weight : 329.91 g/mol
  • Melting Point : 131-133 °C
  • Boiling Point : 285 °C
  • Density : 2.5 g/cm³
  • CAS Number : 624-38-4

Mechanisms of Biological Activity

This compound has been studied for its role in various biological processes, particularly in the synthesis of bioactive compounds and as a reagent in medicinal chemistry. Its iodine substituents can enhance the biological activity of derivatives through mechanisms such as:

  • Antiviral Activity : Research indicates that halogenated compounds like this compound can serve as precursors for the synthesis of antiviral agents. For instance, derivatives have shown activity against Hepatitis C Virus (HCV) by acting as inhibitors of viral RNA replication .
  • Anticancer Properties : The compound's structure allows it to participate in cross-coupling reactions that yield compounds with potential anticancer activity. For example, studies have demonstrated that certain derivatives can inhibit cancer cell viability significantly .

Antiviral Activity

A study evaluated the antiviral properties of various halogenated benzene derivatives, including those derived from this compound. The findings suggested that specific structural modifications could enhance antiviral potency while reducing cytotoxicity. For example, compounds with longer linkers exhibited improved therapeutic indices in HCV-infected cell lines .

Anticancer Applications

Research has shown that this compound can be utilized in the synthesis of novel anticancer agents. One notable study involved the use of this compound to create a series of piperazine-substituted analogs that demonstrated potent activity against neuroblastoma cells. The results indicated over 90% reduction in tumor growth and cell viability .

Toxicity and Safety Profile

While this compound has promising biological activities, it is essential to consider its safety profile:

  • Irritant Properties : It is classified as an irritant (Xi) and poses risks such as skin and eye irritation upon exposure .
  • Handling Precautions : Personal protective equipment (PPE) such as gloves and goggles is recommended when handling this compound to mitigate exposure risks .

Summary Table of Biological Activities

Activity Type Description Reference
AntiviralInhibits HCV replication; structural modifications enhance efficacy
AnticancerReduces viability of neuroblastoma cells; significant tumor growth inhibition
ToxicityIrritant; requires PPE during handling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-diiodobenzene, and how do reaction conditions influence purity and yield?

this compound is typically synthesized via diazotization and iodination of aromatic amines. For example, para-phenylenediamine derivatives undergo diazotization with nitrous acid, followed by iodination using potassium iodide (KI). Key variables include:

  • Temperature : Lower temperatures (<5°C) minimize side reactions during diazotization.
  • Stoichiometry : Excess KI (≥2.2 equiv.) ensures complete substitution of diazonium groups .
  • Post-synthesis purification : Recrystallization from ethanol yields >99% purity, confirmed by melting point (128–132°C) and HPLC analysis .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves halogen bonding patterns and confirms para-substitution geometry. Polymorphs, such as dimethyl sulfoxide solvates, exhibit phase transformations under cooling, detectable via differential scanning calorimetry (DSC) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 show characteristic deshielding of aromatic protons (δ 7.6–8.1 ppm) and quaternary carbons (δ 90–100 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 329.87 (M+^+) .

Q. What role does this compound play in cross-coupling reactions for polymer synthesis?

this compound serves as a rigid spacer in Pd-catalyzed Stille and Suzuki couplings. For example:

  • Stille polymerization : Reacts with distannylated thiophenes to form conjugated polymers (e.g., poly(arylene ethynylene)s). Side chains (e.g., hexadecyloxy groups) enhance solubility, achieving MnM_n ≈14 kg/mol .
  • Suzuki-Miyaura coupling : With arylboronic acids, it forms terphenyl derivatives (75–100% yield) under optimized conditions (80°C, K2_2CO3_3, H2_2O/EtOH) .

Advanced Research Questions

Q. How do catalytic systems and reaction parameters influence selectivity in carbonylative Suzuki coupling?

In Pd/click-MNPs/CS-catalyzed carbonylative coupling, CO pressure and temperature dictate product distribution:

  • High CO pressure (10 bar) : Favors monocarbonylation (product I, 85% selectivity) due to rapid CO insertion into the Pd–C bond .
  • Low CO pressure (1 bar) : Promotes dicarbonylation (product II, 45% conversion) but risks incomplete substitution, forming byproduct III .
  • Catalyst loading : 0.4 mol% Pd@click-MNPs/CS achieves 100% yield for symmetric products (e.g., 1,4-di(naphthalen-1-yl)benzene) .

Q. What mechanistic insights explain steric and electronic effects in Suzuki-Miyaura coupling?

  • Steric hindrance : Bulky boronic acids (e.g., naphthalene-2-boronic acid) limit bis-coupling, yielding mono-substituted products (e.g., 2-(4-iodophenyl)naphthalene) due to restricted oxidative addition at the second iodine site .
  • Electronic effects : Electron-rich arylboronic acids accelerate reductive elimination, while electron-deficient partners require longer reaction times (e.g., 2-bromochlorobenzene: 24 h vs. 2 h for phenylboronic acid) .

Q. How does this compound contribute to nanomaterial templating and confined reactivity?

On Cu(110) surfaces, this compound undergoes Ullmann-type dehalogenation, forming aligned polyphenylene chains. The [10] lattice direction of Cu templates linear growth, with iodine atoms acting as leaving groups. Confinement effects enhance reaction efficiency (≈95% conversion) and regioselectivity .

Q. What crystallographic challenges arise in studying this compound derivatives?

Polymorphism is common in halogen-rich systems. For example, the dimethyl sulfoxide (DMSO) solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene exhibits two polymorphs:

  • Form I : Orthorhombic symmetry (Pna21Pna2_1), stable at 298 K.
  • Form II : Monoclinic symmetry (P21/cP2_1/c), formed below 150 K via DMSO reorientation.
    SCXRD and variable-temperature XRD are essential to track phase transitions .

Q. Key Research Gaps

  • Toxicological data : Limited studies on environmental persistence or bioaccumulation of this compound derivatives (cf. 1,4-dioxane assessments) .
  • Scale-up challenges : Batch-to-batch variability in Ullmann reactions under ambient conditions requires reactor design optimization .

Properties

IUPAC Name

1,4-diiodobenzene
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InChI

InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H
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InChI Key

LFMWZTSOMGDDJU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1I)I
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Molecular Formula

C6H4I2
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DSSTOX Substance ID

DTXSID2022092
Record name 1,4-Diiodobenzene
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Molecular Weight

329.90 g/mol
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Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name 1,4-Diiodobenzene
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Vapor Pressure

0.00593 [mmHg]
Record name 1,4-Diiodobenzene
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CAS No.

624-38-4
Record name 1,4-Diiodobenzene
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Record name Benzene, 1,4-diiodo-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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